N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine
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Overview
Description
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a guanidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position is particularly reactive, undergoing oxidation and reduction reactions . Electrophilic nitration and Friedel-Crafts acylation reactions are also common, introducing deactivating, meta-directing substituents on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for benzylic oxidation, reducing agents for benzylic reduction, and electrophiles for substitution reactions . Conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted aromatic compounds depending on the specific reaction conditions .
Scientific Research Applications
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine has several applications in scientific research. It is used in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential pharmacological properties, including its effects on various molecular targets and pathways . The compound’s unique structure also makes it a valuable tool in the study of protein-ligand interactions and enzyme inhibition .
Mechanism of Action
The mechanism of action of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may also inhibit certain enzymes, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other guanidine derivatives and piperazine-based compounds. Examples are guanidine hydrochloride and N,N’-disubstituted guanidines .
Uniqueness: What sets N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine apart is its unique combination of a benzyl-substituted piperazine ring and a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
74838-84-9 |
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Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5O2/c16-15(17)18-8-4-7-11-13(21)20-12(14(22)19-11)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,19,22)(H,20,21)(H4,16,17,18)/t11-,12-/m0/s1 |
InChI Key |
CAKBEMYCCHKGSU-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCN=C(N)N |
Origin of Product |
United States |
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